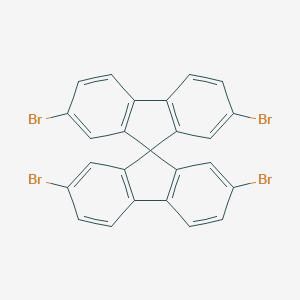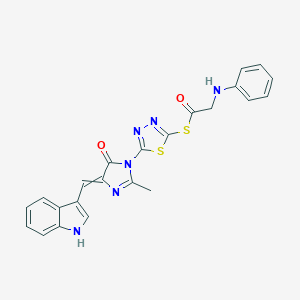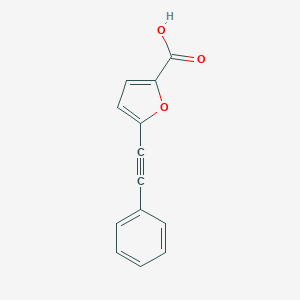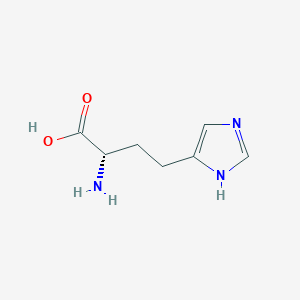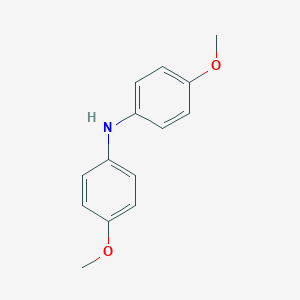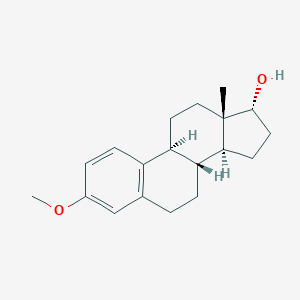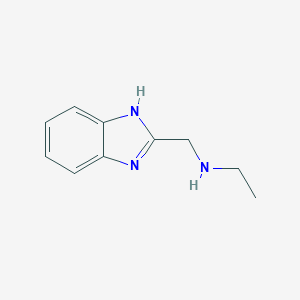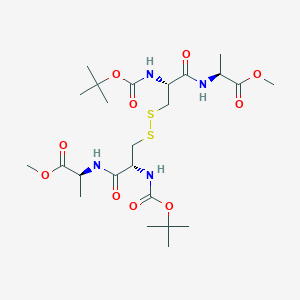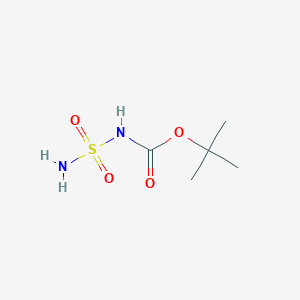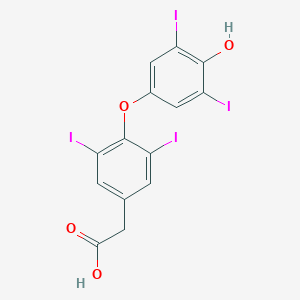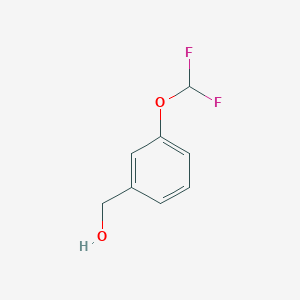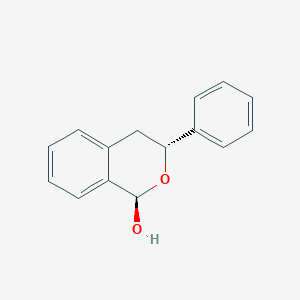
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as isochroman-1-ol and is a chiral molecule with two stereoisomers, (1R,3R)- and (1S,3S)-isochroman-1-ol.
Wissenschaftliche Forschungsanwendungen
((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In materials science, ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol has been used as a chiral building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics. In catalysis, this compound has been used as a ligand for the asymmetric synthesis of chiral compounds.
Wirkmechanismus
The mechanism of action of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. For example, this compound has been reported to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemische Und Physiologische Effekte
((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol has been shown to exhibit a range of biochemical and physiological effects in animal and cell culture models. These effects include anti-inflammatory activity, anti-tumor activity, anti-viral activity, neuroprotective effects, and improvements in cognitive function. The compound has also been reported to modulate various signaling pathways involved in inflammation, oxidative stress, and cellular defense mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol is its high enantiomeric excess, which makes it a useful chiral building block for the synthesis of novel materials and chiral compounds. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol. One direction is the further exploration of its potential applications in medicinal chemistry, particularly in the treatment of inflammation, cancer, and viral infections. Another direction is the development of novel materials and chiral compounds using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol and its effects on various signaling pathways in cells.
Synthesemethoden
The synthesis of ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol involves the condensation of salicylaldehyde with acetophenone in the presence of a catalyst. The reaction proceeds through a Claisen-Schmidt condensation, followed by reduction with sodium borohydride to yield the desired product. This method has been reported to yield a high enantiomeric excess of the ((1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol)-isomer, which is the biologically active form of the compound.
Eigenschaften
CAS-Nummer |
153396-47-5 |
|---|---|
Produktname |
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol |
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(1R,3R)-3-phenyl-3,4-dihydro-1H-isochromen-1-ol |
InChI |
InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
InChI-Schlüssel |
YHVDJDASXIMISF-HUUCEWRRSA-N |
Isomerische SMILES |
C1[C@@H](O[C@H](C2=CC=CC=C21)O)C3=CC=CC=C3 |
SMILES |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
Synonyme |
1H-2-Benzopyran-1-ol,3,4-dihydro-3-phenyl-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



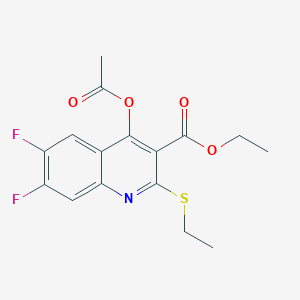
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)
